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Combinatorial Exploration and Mapping of Phase Transformation in a Ni-Ti-Co Thin Film Library.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-08-04 , DOI: 10.1021/acscombsci.0c00097
Combinatorial synthesis and high-throughput characterization of a Ni–Ti–Co thin film materials library are reported for exploration of reversible martensitic transformation. The library was prepared by magnetron co-sputtering, annealed in vacuum at 500 °C without atmospheric exposure, and evaluated for shape memory behavior as an indicator of transformation. Composition, structure, and transformation behavior of the 177 pads in the library were characterized using high-throughput wavelength dispersive spectroscopy (WDS), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and four-point probe temperature-dependent resistance (R(T)) measurements. A new, expanded composition space having phase transformation with low thermal hysteresis and Co > 10 at. % is found. Unsupervised machine learning methods of hierarchical clustering were employed to streamline data processing of the large XRD and XPS data sets. Through cluster analysis of XRD data, we identified and mapped the constituent structural phases. Composition–structure–property maps for the ternary system are made to correlate the functional properties to the local microstructure and composition of the Ni–Ti–Co thin film library.
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ACS Combinatorial Science: January, 1999–December, 2020
Current Pollution Reports ( IF 0 ) Pub Date: 2020-12-14 , DOI: 10.1021/acscombsci.0c00181
This is the final issue of ACS Combinatorial Science. I write these words with a profound sense of gratitude to the many authors and reviewers who have contributed to its pages, to our Editorial Advisory Board members who have provided wise counsel, and to the small but mighty group of associate editors and staff who have made the journal a joy to put together. I also write with both sadness and confidence at the literal and figurative turning of the page that the journal’s closing represents. Volume 1 of the Journal of Combinatorial Chemistry appeared on Jan. 12, 1999, under the direction of Founding Editor-in-Chief Anthony W. Czarnik. Tony was involved in the combi-chem revolution from its earliest days, when the idea of making and testing libraries of potential small-molecule drugs was new, and the nascent field was dominated by concerns about how parallel synthesis could be done and how compounds could be adequately characterized. New instruments for parallel reactions and purifications were all the rage, new ideas for molecular tagging or bead sorting were eagerly traded at meetings, and companies were founded and folded at a dizzying pace. But the heart of the Journal of Combinatorial Chemistry was always the chemistry: good reactions discovered and optimized for the synthesis of potentially useful molecular structures. The potential power of the field, at least to those moving into it, was obvious. For the most part, I shall not cite particular papers here, for fear of leaving out countless worthy contributions. But, for me, a 1996 review(1) by Wayne Guida and colleagues was critical to my appreciation of the subject. It posed the startling hypothesis that the potential size of the ultimate library of drug-like molecules was essentially infinite, estimated at up to 1063 distinct structures. This suggested that there must be a very large number of chemical answers to every question in any field that relied on molecular structure and properties. How to find some of those answers became a motivating concern for a substantial number of investigators, and the field of combinatorial chemistry was born. I succeeded Dr. Czarnik as Editor-in-Chief in late 2010, understanding that the field of drug discovery had undergone a revolution with the rollout of the first monoclonal antibody blockbuster, Humira (adalimumab). Antibodies are made by combinatorial synthesis and screening, whether by the immune system or by the laboratory investigator using techniques such as phage display. In appreciation of this, and a parallel understanding that the properties of polymeric materials and other systems of interacting molecular components were being developed by new methods of synthesis and analysis, the ACS agreed to change the name of the journal to ACS Combinatorial Science. As we wrote then, “The name change signals an expansion of the journal’s scope to include combinatorial and evolutionary approaches to problems in biology, molecular biology, materials science, and catalysis development, in addition to the journal’s traditional focus on synthetic chemistry methods and high-throughput drug discovery.” And we were off on a very interesting ride. ACS Combinatorial Science was the first and only ACS journal to be devoted to a way of doing science, rather than to a specific field of knowledge or application. It was perhaps, therefore, destined to be transient, since methods change. It is now undeniable that combinatorial approaches are woven deeply into the fabric of modern therapeutic development. Few companies pursuing a new small-molecule drug would think twice about making a candidate library to probe structure–activity relationships in a scaffold family, and every biotech startup, or academic laboratory in chemical biology for that matter, has at its fingertips powerful tools for generating and testing biomolecular libraries of immense size. The fields that use solid-state and polymeric materials, from photoelectronics to hydrogels to nanotechnology, now have at their disposal well-accepted methods of making and testing candidates of varying composition. New analytical methods have always been a vital part of combinatorial exploration, and these are now widely distributed and ever improving. Thus, at least the initial development of combinatorial molecular science and technology may be considered complete. Its impact has been profound, and its methods will continue to shape our world and help answer society’s most critical challenges. New chemistry will always infuse library synthesis and materials development. Biomolecular evolution will continue to grow in power and sophistication. And new excitement in such areas as machine learning and DNA-encoded libraries will continue to appear. I will look for all of these in the pages of other journals that cover an enormous range of subjects. And I commend all of you readers of this journal to many happy interactions in the combinatorial enterprise that is research itself and to the insights and discoveries that emerge from them. Views expressed in this editorial are those of the author and not necessarily the views of the ACS. This article references 1 other publications.
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High-Throughput Exploration of Metal Vanadate Thin-Film Systems (M–V–O, M = Cu, Ag, W, Cr, Co, Fe) for Solar Water Splitting: Composition, Structure, Stability, and Photoelectrochemical Properties
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-26 , DOI: 10.1021/acscombsci.0c00150
Combinatorial synthesis and high-throughput characterization of thin-film materials libraries enable to efficiently identify both photoelectrochemically active and inactive, as well as stable and instable systems for solar water splitting. This is shown on six ternary metal vanadate (M–V–O, M = Cu, Ag, W, Cr, Co, Fe) thin-film materials libraries, fabricated using combinatorial reactive magnetron cosputtering with subsequent annealing in air. By means of high-throughput characterization of these libraries correlations between composition, crystal structure, photocurrent density, and stability of the M–V–O systems in different electrolytes such as acidic, neutral and alkaline media were identified. The systems Cu–V–O and Ag–V–O are stable in alkaline electrolyte and exhibited photocurrents of 170 and 554 μA/cm2, respectively, whereas the systems W–V–O, Cr–V–O, and Co–V–O are not stable in alkaline electrolyte. However, the Cr–V–O and Co–V–O systems showed an enlarged photoactive region in acidic electrolyte, albeit with very low photocurrents (<10 μA/cm2). Complete data sets obtained from these different screening sets, including information on nonpromising systems, lays groundwork for their use to predict new systems for solar water splitting, for example, by machine learning.
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Cyclic Imines in Ugi and Ugi-Type Reactions.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-23 , DOI: 10.1021/acscombsci.0c00046
Ugi four-component reactions (U-4CRs) are widely recognized as being highly efficient for the synthesis of pseudopeptides. However, the products of these reactions are not so interesting as drug candidates because they are not conformationally restricted enough for a potent interaction with biological targets. One possible way to overcome this problem is to replace amine and oxo components in the U-4CRs with cyclic imines in so-called Joullié−Ugi three-component reactions (JU-3CRs). This approach provides a robust single-step route to peptide moieties connected to N-heterocyclic motifs that are found as core skeletons in many natural products and pharmaceutical compounds. JU-3CRs also provide much better diastereoselectivity than their four-component analogues. We survey here the redesign of many synthetic routes for the efficient preparation of a wide variety of three-, five-, six-, and seven-membered heterocyclic compounds connected to the peptide backbone. Additionally, in the Ugi reactions based on the cyclic imines, α-acidic isocyanides, or azides can be replaced with normal isocyanides or acids, respectively, leading to the synthesis of N-heterocycles attached to oxazoles or tetrazoles, which are of great pharmaceutical significance. This Review includes all research articles related to Ugi reactions based on the cyclic imines to the year 2020 and will be useful to chemists in designing novel synthetic routes for the synthesis of individual and combinatorial libraries of natural products and drug-like compounds.
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Profiling SARS-CoV-2 Main Protease (MPRO) Binding to Repurposed Drugs Using Molecular Dynamics Simulations in Classical and Neural Network-Trained Force Fields
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-29 , DOI: 10.1021/acscombsci.0c00140
The current COVID-19 pandemic caused by a novel coronavirus SARS-CoV-2 urgently calls for a working therapeutic. Here, we report a computation-based workflow for efficiently selecting a subset of FDA-approved drugs that can potentially bind to the SARS-CoV-2 main protease MPRO. The workflow started with docking (using Autodock Vina) each of 1615 FDA-approved drugs to the MPRO active site. This step selected 62 candidates with docking energies lower than −8.5 kcal/mol. Then, the 62 docked protein–drug complexes were subjected to 100 ns of molecular dynamics (MD) simulations in a molecular mechanics (MM) force field (CHARMM36). This step reduced the candidate pool to 26, based on the root-mean-square-deviations (RMSDs) of the drug molecules in the trajectories. Finally, we modeled the 26 drug molecules by a pseudoquantum mechanical (ANI) force field and ran 5 ns hybrid ANI/MM MD simulations of the 26 protein–drug complexes. ANI was trained by neural network models on quantum mechanical density functional theory (wB97X/6-31G(d)) data points. An RMSD cutoff winnowed down the pool to 12, and free energy analysis (MM/PBSA) produced the final selection of 9 drugs: dihydroergotamine, midostaurin, ziprasidone, etoposide, apixaban, fluorescein, tadalafil, rolapitant, and palbociclib. Of these, three are found to be active in literature reports of experimental studies. To provide physical insight into their mechanism of action, the interactions of the drug molecules with the protein are presented as 2D-interaction maps. These findings and mappings of drug–protein interactions may be potentially used to guide rational drug discovery against COVID-19.
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Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-15 , DOI: 10.1021/acscombsci.0c00134
Considering the high cost of the production of semaglutide, which is currently the most promising antidiabetic drug especially for the treatment of type 2 diabetes mellitus, a new synthetic route of semaglutide production that possesses excellent yield and high purity is of vital importance. Herein, we reported a newly developed synthetic route of semaglutide that is simple and efficient, based on a soluble hydrophobic-support-assisted liquid-phase synthetic method by applying Alloc-chemistry to the synthesis of the main chain peptide and side chain peptide of semaglutide. With careful optimization of the reaction conditions and innovative strategy of post-synthetic treatments, the total yield and purity of the crude semaglutide was improved satisfactorily.
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Use of Target-Displaying Magnetized Yeast in Screening mRNA-Display Peptide Libraries to Identify Ligands
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-22 , DOI: 10.1021/acscombsci.0c00171
This work presents the first use of yeast-displayed protein targets for screening mRNA-display libraries of cyclic and linear peptides. The WW domains of Yes-Associated Protein 1 (WW-YAP) and mitochondrial import receptor subunit TOM22 were adopted as protein targets. Yeast cells displaying WW-YAP or TOM22 were magnetized with iron oxide nanoparticles to enable the isolation of target-binding mRNA-peptide fusions. Equilibrium adsorption studies were conducted to estimate the binding affinity (KD) of select WW-YAP-binding peptides: KD values of 37 and 4 μM were obtained for cyclo[M-AFRLC-K] and its linear cognate, and 40 and 3 μM for cyclo[M-LDFVNHRSRG-K] and its linear cognate, respectively. TOM22-binding peptide cyclo[M-PELNRAI-K] was conjugated to magnetic beads and incubated with yeast cells expressing TOM22 and luciferase. A luciferase-based assay showed a 4.5-fold higher binding of TOM22+ yeast compared to control cells. This work demonstrates that integrating mRNA- and yeast-display accelerates the discovery of peptide ligands.
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Optical Identification of Materials Transformations in Oxide Thin Films
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-29 , DOI: 10.1021/acscombsci.0c00172
Recent advances in high-throughput experimentation for combinatorial studies have accelerated the discovery and analysis of materials across a wide range of compositions and synthesis conditions. However, many of the more powerful characterization methods are limited by speed, cost, availability, and/or resolution. To make efficient use of these methods, there is value in developing approaches for identifying critical compositions and conditions to be used as a priori knowledge for follow-up characterization with high-precision techniques, such as micrometer-scale synchrotron-based X-ray diffraction (XRD). Here, we demonstrate the use of optical microscopy and reflectance spectroscopy to identify likely phase-change boundaries in thin film libraries. These methods are used to delineate possible metastable phase boundaries following lateral-gradient laser spike annealing (lg-LSA) of oxide materials. The set of boundaries are then compared with definitive determinations of structural transformations obtained using high-resolution XRD. We demonstrate that the optical methods detect more than 95% of the structural transformations in a composition-gradient La-Mn-O library and a Ga2O3 sample, both subject to an extensive set of lg-LSA anneals. Our results provide quantitative support for the value of optically detected transformations as a priori data to guide subsequent structural characterization, ultimately accelerating and enhancing the efficient implementation of micrometer-resolution XRD experiments.
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Denoising DNA Encoded Library Screens with Sparse Learning.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-12 , DOI: 10.1021/acscombsci.0c00007
DNA-encoded libraries (DELs) are large, pooled collections of compounds in which every library member is attached to a stretch of DNA encoding its complete synthetic history. DEL-based hit discovery involves affinity selection of the library against a protein of interest, whereby compounds retained by the target are subsequently identified by next-generation sequencing of the corresponding DNA tags. When analyzing the resulting data, one typically assumes that sequencing output (i.e., read counts) is proportional to the binding affinity of a given compound, thus enabling hit prioritization and elucidation of any underlying structure–activity relationships (SAR). This assumption, though, tends to be severely confounded by a number of factors, including variable reaction yields, presence of incomplete products masquerading as their intended counterparts, and sequencing noise. In practice, these confounders are often ignored, potentially contributing to low hit validation rates, and universally leading to loss of valuable information. To address this issue, we have developed a method for comprehensively denoising DEL selection outputs. Our method, dubbed “deldenoiser”, is based on sparse learning and leverages inputs that are commonly available within a DEL generation and screening workflow. Using simulated and publicly available DEL affinity selection data, we show that “deldenoiser” is not only able to recover and rank true binders much more robustly than read count-based approaches but also that it yields scores, which accurately capture the underlying SAR. The proposed method can, thus, be of significant utility in hit prioritization following DEL screens.
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Development of Measurement Tools for High-Throughput Experiments of Synchrotron Radiation XRD and XAFS on Powder Libraries
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-23 , DOI: 10.1021/acscombsci.0c00174
We propose to minimize the sampling time for high-throughput measurements of powder X-ray diffraction (XRD) and X-ray absorption fine structure (XAFS) in synchrotron radiation. The conventional synchrotron radiation powder X-ray diffraction method requires filling of a capillary tube, but a structure-refining diffraction pattern could be obtained by transferring the crushed powder to a tape and rotating the cassette-tape tool by ±5° around the sample position. XAFS spectra could also be measured with the sample attached to the tape. The time required for sample preparation was greatly reduced, which made high-throughput experiments with powders in synchrotron radiation experiments more accessible.
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